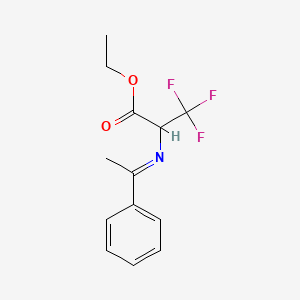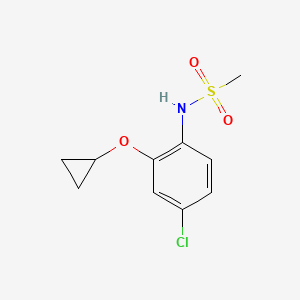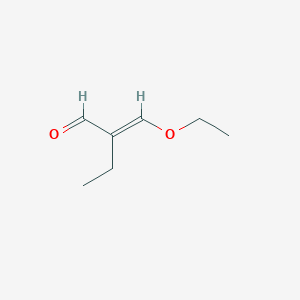
A(1)-Norursa-2,12-dien-28-oic acid, 19-hydroxy-2-(hydroxymethyl)-; (+)-Hyptadienic acid; Coleonolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hyptadienic acid is an organic compound with the chemical formula C10H14O2. It is a colorless liquid with a citrus-like fragrance and a low boiling point. This compound is insoluble in water and is primarily used in the fields of condiments, essence, medicine, and cosmetics .
準備方法
Hyptadienic acid is typically prepared through the catalytic decomposition of alophane by zeolite. In this process, alethiol is decomposed into hyptadienic acid and other by-products under the action of a catalyst. Further manipulation and purification processes yield relatively pure hyptadienic acid . Industrial production methods involve similar catalytic processes, ensuring the compound’s purity and consistency.
化学反応の分析
Hyptadienic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Hyptadienic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate for the synthesis of other organic compounds.
Medicine: It is used in the pharmaceutical industry for its potential anti-inflammatory properties.
作用機序
The mechanism by which hyptadienic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice . The exact molecular targets and pathways involved in its action are still under investigation.
類似化合物との比較
Hyptadienic acid can be compared with other similar compounds, such as:
Rosamultic acid: This compound has a similar structure but differs in some functional groups and substructures.
Ursolic acid: Known for its cytotoxic properties, it shares some structural similarities with hyptadienic acid.
Oleanolic acid: This compound has been identified as possessing anti-HIV activity and shares structural features with hyptadienic acid.
特性
分子式 |
C30H46O4 |
|---|---|
分子量 |
470.7 g/mol |
IUPAC名 |
(5aR,5bS,7aS,11R,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-18-10-13-30(24(32)33)15-14-26(4)20(23(30)29(18,7)34)8-9-22-27(26,5)12-11-21-25(2,3)16-19(17-31)28(21,22)6/h8,16,18,21-23,31,34H,9-15,17H2,1-7H3,(H,32,33)/t18?,21?,22?,23?,26-,27-,28+,29-,30+/m1/s1 |
InChIキー |
YFLYOZWZPSYMPX-VGHGDISZSA-N |
異性体SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C(=CC5(C)C)CO)C)C)C2[C@]1(C)O)C)C(=O)O |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1(C)O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl-](/img/structure/B14803032.png)
![Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate](/img/structure/B14803043.png)

![4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid](/img/structure/B14803060.png)
![tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate](/img/structure/B14803061.png)




![(2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}](/img/structure/B14803116.png)

![2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14803132.png)
